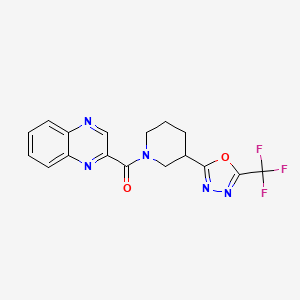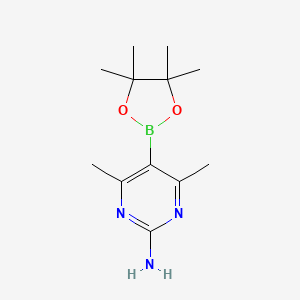![molecular formula C17H17ClN2O3 B2593329 methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate CAS No. 1280969-56-3](/img/structure/B2593329.png)
methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate is an organic compound with a complex structure that includes a benzyl group, a chloropyridine moiety, and a formamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate typically involves multiple steps:
-
Formation of the Chloropyridine Intermediate: : The starting material, 6-chloropyridine, is often synthesized through chlorination of pyridine using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
-
Benzylation: : The chloropyridine intermediate is then subjected to benzylation. This step involves the reaction of the chloropyridine with benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Formamidation: : The benzylated chloropyridine is reacted with formamide or a formamide derivative under acidic or basic conditions to introduce the formamido group.
-
Esterification: : Finally, the formamido intermediate is esterified with methyl 3-bromopropanoate in the presence of a base like triethylamine (TEA) or sodium methoxide (NaOMe) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
-
Reduction: : Reduction reactions can target the formamido group, converting it to an amine.
-
Substitution: : The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it useful in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
The compound’s structure suggests potential biological activity, particularly in the realm of enzyme inhibition or receptor binding. It could be explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
Given its potential biological activity, this compound might be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents. Its ability to interact with biological macromolecules could make it a candidate for drug development.
Industry
In the materials science field, this compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties.
作用機序
The exact mechanism of action for methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids through various interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. The chloropyridine moiety might facilitate binding to specific sites, while the formamido group could participate in hydrogen bonding.
類似化合物との比較
Similar Compounds
Methyl 3-[N-benzyl-1-(pyridin-3-yl)formamido]propanoate: Lacks the chlorine atom, which might affect its reactivity and binding properties.
Methyl 3-[N-benzyl-1-(6-methylpyridin-3-yl)formamido]propanoate: The methyl group instead of chlorine could lead to different steric and electronic effects.
Methyl 3-[N-benzyl-1-(4-chloropyridin-3-yl)formamido]propanoate: The position of the chlorine atom changes, potentially altering its chemical behavior and biological activity.
Uniqueness
Methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature might confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
特性
IUPAC Name |
methyl 3-[benzyl-(6-chloropyridine-3-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-16(21)9-10-20(12-13-5-3-2-4-6-13)17(22)14-7-8-15(18)19-11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUACYGUDBVZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CC1=CC=CC=C1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2593246.png)

![1-({[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B2593249.png)
![6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2593250.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE](/img/structure/B2593251.png)


![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2593256.png)
![N-(4-chlorophenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2593259.png)
![1-(2,6-dimethylmorpholino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2593260.png)
![N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B2593262.png)

![N-(4-fluorophenyl)-3-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)propanamide](/img/structure/B2593267.png)
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2593268.png)
